Cas no 57270-82-3 (5-(4-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione)

57270-82-3 structure
Nome del prodotto:5-(4-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
5-(4-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5-(4-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- 1,3-dimethyl-5-(4-methyoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 5-(4-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6-trione
- 5-(4-methoxy-benzylidene)-1,3-dimethyl-pyrimidine-2,4,6-trione
- 5-(4-methoxybenzylidene)-N,N'-dimethylbarbituric acid
- AC1L8143
- CHEMBL256878
- HMS1676A22
- STK824350
- STOCK1S-04698
- SureCN3128647
- 5-[(4-methoxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- NSC265534
- BDBM50375185
- AKOS000445035
- AB00076359-01
- 57270-82-3
- AG-690/11629158
- NSC-265534
- 2,6(1H,3H,5H)-Pyrimidinetrione, 5-[(4-methoxyphenyl)methylene]-1,3-dimethyl-
- SCHEMBL3128647
- DTXSID10313012
- 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[(4-methoxyphenyl)methylene]-1,3-dimethyl-
- 5-(4-methoxybenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- NSC 265534
-
- Inchi: InChI=1S/C14H14N2O4/c1-15-12(17)11(13(18)16(2)14(15)19)8-9-4-6-10(20-3)7-5-9/h4-8H,1-3H3
- Chiave InChI: UUDHIMNNYIEZJE-UHFFFAOYSA-N
- Sorrisi: CN1C(=O)C(=CC2=CC=C(C=C2)OC)C(=O)N(C1=O)C
Proprietà calcolate
- Massa esatta: 274.09542
- Massa monoisotopica: 274.095357
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 438
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 66.9
- XLogP3: 1.3
Proprietà sperimentali
- Densità: 1.307
- Punto di ebollizione: 420.4°C at 760 mmHg
- Punto di infiammabilità: 208°C
- Indice di rifrazione: 1.609
- PSA: 66.92
- LogP: 1.00480
5-(4-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Letteratura correlata
-
1. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
57270-82-3 (5-(4-methoxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) Prodotti correlati
- 100872-83-1(ML346)
- 2137841-49-5(2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrimidine-5-carboxylic acid)
- 2171736-12-0(tert-butyl 2-(fluorosulfonyl)methyl-4-methoxypyrrolidine-1-carboxylate)
- 2877687-33-5(6-bromo-2-(4-{(3-methylpyrazin-2-yl)oxymethyl}piperidin-1-yl)quinazoline)
- 1219912-27-2(ethyl 4-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-amidopiperidine-1-carboxylate)
- 1896024-27-3(3-(2,4,6-trifluorophenoxy)pyrrolidine)
- 312756-11-9(N-4-bromo-2-(2-chlorobenzoyl)phenyl-4-(morpholine-4-sulfonyl)benzamide)
- 2137563-08-5(5-Thiazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methyl-, chloromethyl ester)
- 898433-42-6(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-3-nitrobenzamide)
- 896594-78-8(8-(furan-2-yl)methyl-1,6,7-trimethyl-3-(2-phenylethyl)-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
Fornitori consigliati
BIOOKE MICROELECTRONICS CO.,LTD
Membro d'oro
CN Fornitore
Reagenti

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

atkchemica
Membro d'oro
CN Fornitore
Reagenti
